Maglifloenone, also referred to as magnoflorine, is a quaternary alkaloid isolated from various medicinal herbs such as Magnolia and Aristolochia. It has garnered attention due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuropsychopharmacological effects. The compound has been studied in various contexts, including its potential therapeutic applications in diseases like breast cancer, acute lung injury, Alzheimer's disease, and osteosarcoma, among others. This comprehensive analysis will delve into the mechanism of action of maglifloenone and its applications across different fields, supported by relevant studies and case examples where applicable.
Maglifloenone exhibits its therapeutic effects through multiple pathways. In the context of breast cancer, it has been shown to inhibit the invasion and metastasis of highly invasive MDA-MB-231 cells by downregulating matrix metalloproteinase-9 (MMP-9) expression and inhibiting nuclear factor-kappaB (NF-κB) transcriptional activity1. Additionally, it enhances the sensitivity of breast cancer cells to doxorubicin by inducing apoptosis and autophagy through the AKT/mTOR and p38 signaling pathways2. In acute lung injury, maglifloenone exerts anti-inflammatory effects by suppressing NF-κB and MAPK activation3. It also antagonizes platelet-activating factor (PAF), which could have implications in inflammatory diseases4. In Alzheimer's disease models, maglifloenone promotes microglia phagocytosis and degradation of beta-amyloid through activation of PPAR-γ5. Furthermore, it inhibits gastric cancer progression by inducing autophagy, apoptosis, and cell cycle arrest through JNK activation regulated by ROS7.
Breast Cancer TherapyMaglifloenone has shown promise in breast cancer therapy by inhibiting tumor invasion and enhancing the efficacy of chemotherapy agents like doxorubicin. It overcomes drug resistance and reduces the toxicity of doxorubicin, making it a potential adjuvant in breast cancer treatment2.
Acute Lung Injury TreatmentThe compound's ability to ameliorate lipopolysaccharide-induced acute lung injury by suppressing pro-inflammatory cytokines and signaling pathways positions it as a potential therapeutic agent for inflammatory lung diseases3.
Alzheimer's Disease ManagementIn neurodegenerative diseases such as Alzheimer's, maglifloenone's role in promoting the clearance of beta-amyloid and reducing inflammation through PPAR-γ activation suggests its potential as a therapeutic agent5.
Osteosarcoma TreatmentMaglifloenone has been found to inhibit the malignant phenotypes of osteosarcoma cells and increase their sensitivity to cisplatin, indicating its potential as a novel drug for osteosarcoma treatment9.
ImmunomodulationStudies have also highlighted maglifloenone's ability to modulate immune responses, enhancing pro-inflammatory responses via MyD88-dependent pathways in macrophages, which could be relevant in the context of immunotherapy8.
Pharmacokinetics and ToxicityDespite its promising pharmacological activities, maglifloenone has low bioavailability, and its pharmacokinetic profile is characterized by high absorption and elimination rates. However, its toxicity appears to be low, making it a potential candidate for further drug development10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: